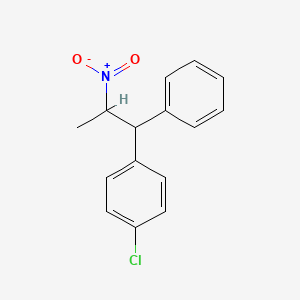
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene is an organic compound with the molecular formula C15H14ClNO2. It is characterized by a benzene ring substituted with a chlorine atom and a 2-nitro-1-phenylpropyl group.
Métodos De Preparación
The synthesis of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-4-nitrobenzene with 2-nitro-1-phenylpropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and requires elevated temperatures to proceed efficiently .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparación Con Compuestos Similares
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-nitrobenzene: Similar in structure but lacks the 2-nitro-1-phenylpropyl group.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the 2-nitro-1-phenylpropyl group.
4-Chloro-1-nitrobenzene: Another structural isomer with different substitution patterns .
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
58177-49-4 |
|---|---|
Fórmula molecular |
C15H14ClNO2 |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
1-chloro-4-(2-nitro-1-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14ClNO2/c1-11(17(18)19)15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-11,15H,1H3 |
Clave InChI |
OPKFRUDNTFRUSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)

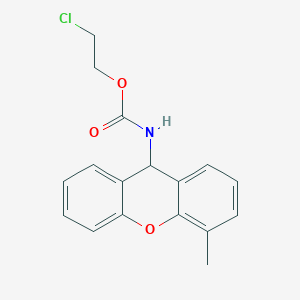
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)

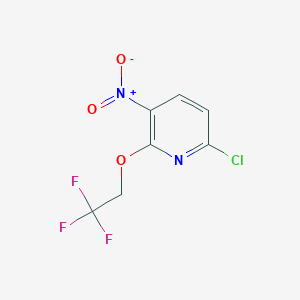
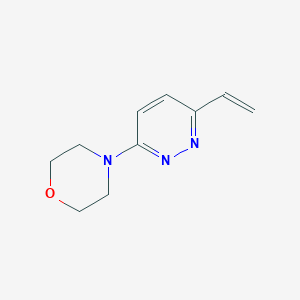
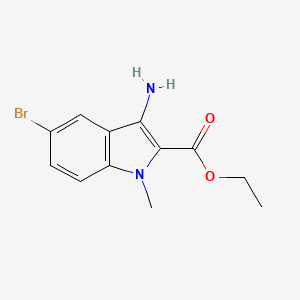
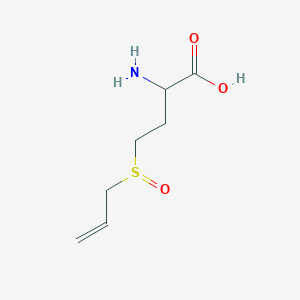
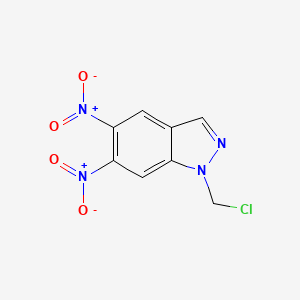
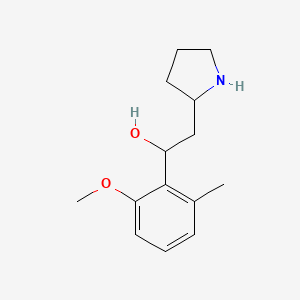
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
